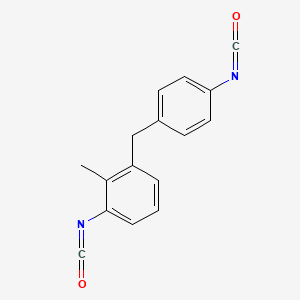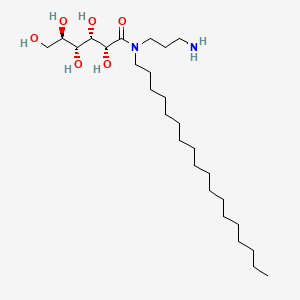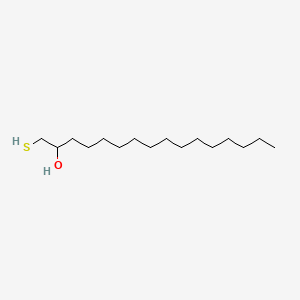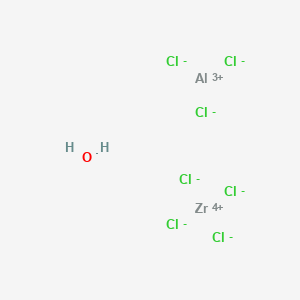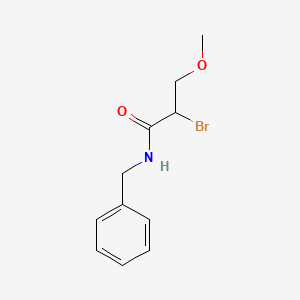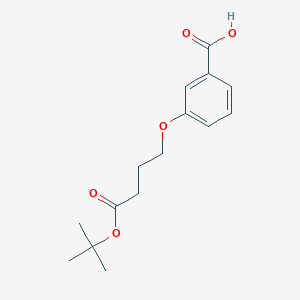
1,3-Diethyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-2-nitrobenzene: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of benzene, where two ethyl groups are attached to the 1 and 3 positions, and a nitro group is attached to the 2 position. This compound is part of the nitrobenzene family, known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-2-nitrobenzene can be synthesized through nitration of 1,3-diethylbenzene. The nitration process typically involves the reaction of 1,3-diethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diethyl-2-nitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms on the ethyl groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 1,3-Diethyl-2-aminobenzene.
Substitution: 1,3-Diethyl-2-nitro-4-chlorobenzene or 1,3-Diethyl-2-nitro-4-bromobenzene.
Aplicaciones Científicas De Investigación
1,3-Diethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-diethyl-2-nitrobenzene primarily involves its nitro group. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and the ethyl groups. This electron-withdrawing effect makes the compound more reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the nitro group plays a crucial role in its interactions with biological molecules.
Comparación Con Compuestos Similares
1,3-Dimethyl-2-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups.
1,3-Diethyl-4-nitrobenzene: Similar structure but with the nitro group at the 4 position.
1,3-Diethylbenzene: Lacks the nitro group, making it less reactive.
Uniqueness: 1,3-Diethyl-2-nitrobenzene is unique due to the presence of both ethyl groups and a nitro group, which imparts specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various chemical syntheses and research applications.
Propiedades
Número CAS |
57442-24-7 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1,3-diethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3 |
Clave InChI |
TUEWNQTZFYCGPG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


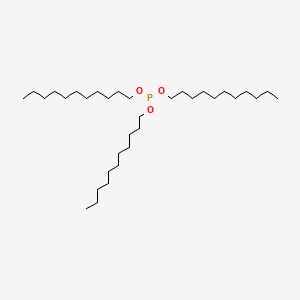



![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
